molecular formula C13H12ClN3O B605250 5-Methoxy-2-(pyridin-2-yl)-1h-benzimidazole CAS No. 63053-14-5

5-Methoxy-2-(pyridin-2-yl)-1h-benzimidazole

Cat. No.: B605250
CAS No.: 63053-14-5
M. Wt: 261.71
InChI Key: WJZIQCSBVFWEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(pyridin-2-yl)-1h-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family It is characterized by the presence of a methoxy group at the 5-position, a pyridin-2-yl group at the 2-position, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyridin-2-yl)-1h-benzimidazole typically involves the condensation of o-phenylenediamine with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyridin-2-yl)-1h-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(pyridin-2-yl)-1h-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyridin-2-yl)-1h-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .

Properties

CAS No.

63053-14-5

Molecular Formula

C13H12ClN3O

Molecular Weight

261.71

IUPAC Name

6-methoxy-2-pyridin-2-yl-1H-benzimidazole

InChI

InChI=1S/C13H11N3O/c1-17-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)

InChI Key

WJZIQCSBVFWEQX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI-4-57 Hydrochloride;  AI 4 57 Hydrochloride;  AI457 Hydrochloride;  AI-4-57 HCl;  AI 4 57 HCl;  AI457 HCl;  1H-Benzimidazole, 6-methoxy-2-(2-pyridinyl)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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